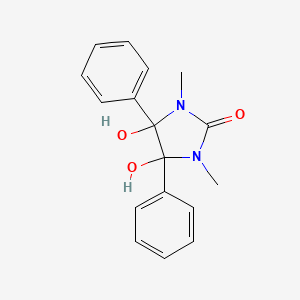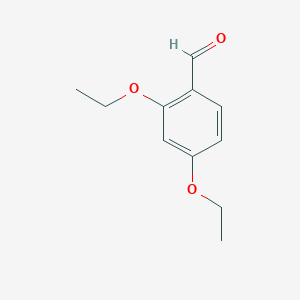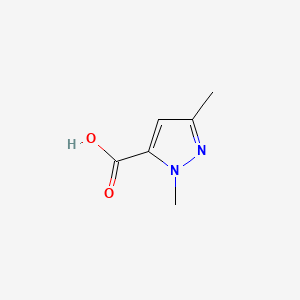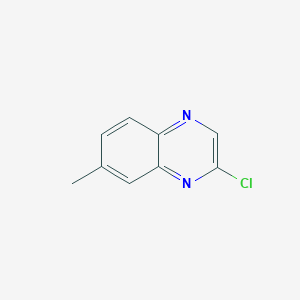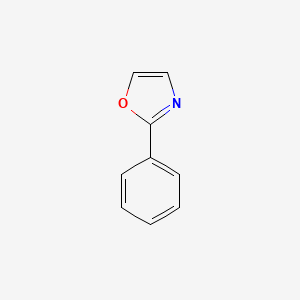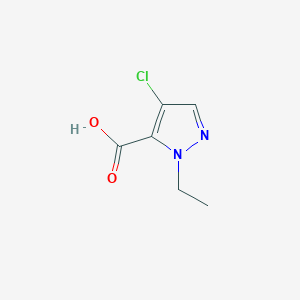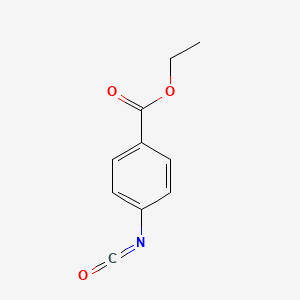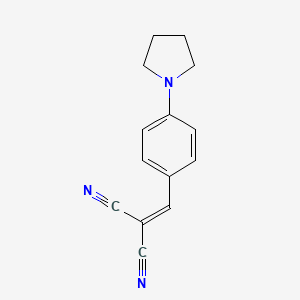
(4-Pyrrolidin-1-ylbenzylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-Pyrrolidin-1-ylbenzylidene)malononitrile is a laboratory chemical used for scientific research and development . It has a molecular weight of 223.27, a molecular formula of C14 H13 N3, and a CAS number of 66883-93-0 .
Synthesis Analysis
The synthesis of pyran derivatives, which are related to(4-Pyrrolidin-1-ylbenzylidene)malononitrile, involves a one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . This reaction is achieved by grinding the components at room temperature under solvent and waste-free conditions . Molecular Structure Analysis
The molecular structure of(4-Pyrrolidin-1-ylbenzylidene)malononitrile can be represented by the SMILES notation: C1CCN(C1)c1ccc(C=C(C#N)C#N)cc1 . Chemical Reactions Analysis
The compound(4-Pyrrolidin-1-ylbenzylidene)malononitrile can participate in multicomponent reactions (MCRs), which are powerful tools in the synthesis of organic compounds . In MCRs, a number of different starting materials are allowed to react to give a desired product using a one-pot synthesis .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Bogdanowicz et al. (2013) on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are obtained from derivatives of (4-Pyrrolidin-1-ylbenzylidene)malononitrile, demonstrated significant antimicrobial activity against a broad spectrum of aerobic and anaerobic bacteria. The most active compounds exhibited minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL, highlighting their potential as new antibacterial agents (Bogdanowicz, Foks, Gobis, Kędzia, Kwapisz, Olczak, & Główka, 2013).
Novel Synthesis Methods
Shvidenko et al. (2010) explored the recyclization reactions of 2-(1-benzoylpyrrolidin-2-ylidene)malononitrile, showcasing innovative approaches to synthesizing γ-aminopropylpyrazoles and pyrimidines. This study underlines the chemical versatility of (4-Pyrrolidin-1-ylbenzylidene)malononitrile derivatives and their potential for generating diverse pharmacologically relevant structures (Shvidenko, Nazarenko, Shvidenko, & Tolmachev, 2010).
Non-linear Optical Materials
Raghukumar et al. (2003) synthesized nicotinonitrile derivatives as a new class of NLO materials from (4-Pyrrolidin-1-ylbenzylidene)malononitrile. The study found that pyridinedinitrile derivatives showed high NLO activity, which is crucial for applications in photonics and optoelectronics. This highlights the role of (4-Pyrrolidin-1-ylbenzylidene)malononitrile derivatives in developing new materials for advanced technological applications (Raghukumar, Thirumalai, Ramakrishnan, Karunakara, & Ramamurthy, 2003).
Fluorescent Probes
Liu et al. (2017) reported the synthesis of a novel pH probe based on the ratiometric fluorescent properties of a dicyanomethylene-4H-chromene platform, synthesized from (4-Pyrrolidin-1-ylbenzylidene)malononitrile. This probe exhibited high selectivity and sensitivity for pH variation with significant fluorescent ratiometric responses, demonstrating its potential for biological and chemical sensing applications (Liu, Han, Zhang, Yang, Cui, & Sun, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-10-13(11-16)9-12-3-5-14(6-4-12)17-7-1-2-8-17/h3-6,9H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMRPGLBPFTAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359431 |
Source


|
| Record name | STK055859 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrrolidin-1-ylbenzylidene)malononitrile | |
CAS RN |
66883-93-0 |
Source


|
| Record name | 2-[[4-(1-Pyrrolidinyl)phenyl]methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66883-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | STK055859 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

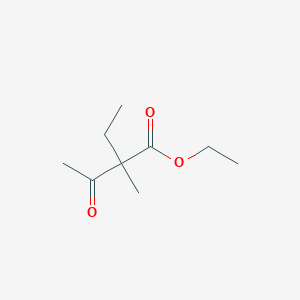
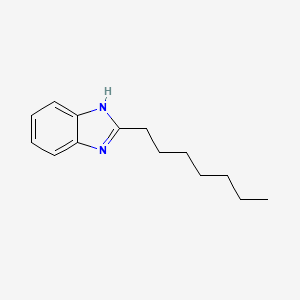

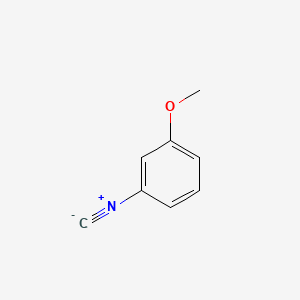
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1349077.png)

